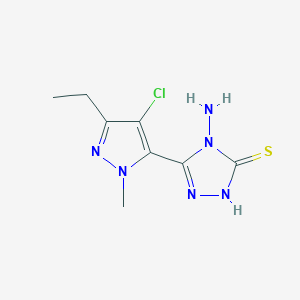![molecular formula C17H17N5O3S B303479 N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B303479.png)
N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide, also known as DT-13, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. DT-13 is a synthetic compound that has been developed through a series of chemical reactions and has shown promising results in various preclinical studies.
作用機序
N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide exerts its effects through various mechanisms. It has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism. Additionally, N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has also been found to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress. Additionally, N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has also been found to have low toxicity in animal studies, which makes it a promising candidate for further research. However, there are also some limitations to using N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide in lab experiments. It has not yet been tested in human clinical trials, which means that its safety and efficacy in humans are not yet known. Additionally, the synthesis method for N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide is complex and requires careful handling of the chemicals involved.
将来の方向性
There are several future directions for research on N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide. One area of research could focus on its potential applications in cancer treatment. N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has shown promising results in inhibiting the growth of various cancer cell lines, and further research could explore its efficacy in animal models of cancer. Another area of research could focus on the mechanism of action of N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide. Further studies could explore the pathways involved in its anti-inflammatory and anti-oxidant effects. Additionally, research could focus on optimizing the synthesis method for N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide to improve its yield and purity.
合成法
N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide is synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis method involves the reaction of 2,4-dimethoxybenzaldehyde with thiourea to form 2,4-dimethoxyphenylthiourea. This compound is then reacted with ethyl bromoacetate to form 2,4-dimethoxyphenylthioacetic acid ethyl ester. The final step involves the reaction of this compound with phenylhydrazine to form N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide. The synthesis method is complex and requires careful handling of the chemicals involved.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has shown potential applications in various scientific research areas. It has been found to have anti-tumor, anti-inflammatory, and anti-oxidant properties. N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. It has also been found to reduce inflammation in animal models of arthritis and to protect against oxidative stress.
特性
製品名 |
N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide |
|---|---|
分子式 |
C17H17N5O3S |
分子量 |
371.4 g/mol |
IUPAC名 |
N-(2,4-dimethoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C17H17N5O3S/c1-24-13-8-9-14(15(10-13)25-2)18-16(23)11-26-17-19-20-21-22(17)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,18,23) |
InChIキー |
VSIGDBRVRKKREB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)OC |
正規SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![12-chloro-14-(3,4-dimethoxyphenyl)-2-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B303399.png)
![N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide](/img/structure/B303401.png)
![ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate](/img/structure/B303404.png)
![3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B303405.png)
![ethyl 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B303406.png)
![3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B303407.png)
![ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate](/img/structure/B303408.png)
![3-amino-5,8-dibromo-1-phenyl-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B303410.png)
![2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile](/img/structure/B303411.png)
![ethyl (1E)-N-(3-cyano-4-methyl-5-oxo-4H-pyrano[3,2-c]chromen-2-yl)methanimidate](/img/structure/B303414.png)
![diethyl 3,10-diamino-1,12-diphenyl-1H,12H-chromeno[5,6-f]chromene-2,11-dicarboxylate](/img/structure/B303415.png)
![1-Methyl-5-{[5-({3-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)-2-thienyl]methylene}-3-[3-(4-morpholinyl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B303417.png)
![3-Ethyl-5-{3-[(1-ethyl-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B303418.png)